molecular formula C18H20ClN3O4S B2470510 2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide CAS No. 1111489-44-1

2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide

Cat. No. B2470510
CAS RN: 1111489-44-1
M. Wt: 409.89
InChI Key: XZBVHLSWYNNKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with the molecular formula C14H19ClN2O4S and a molecular weight of 346.83 . It is a powder that is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20ClFN2O2/c1-10-8-19 (9-11 (2)21-10)14-4-3-12 (5-13 (14)17)7-18-15 (20)6-16/h3-5,10-11H,6-9H2,1-2H3, (H,18,20) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a predicted melting point of 221.45°C, a predicted boiling point of 518.94°C, a predicted density of approximately 1.3 g/cm3, and a predicted refractive index of n20D 1.57 .

Scientific Research Applications

Chemical Synthesis and Modification

Research has shown that derivatives of sulfonamide groups, including those similar to the 2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide structure, are synthesized for various applications. For instance, the coupling of pyridine-2,6-dicarbonyl dichloride with various aminobenzenesulfonamides resulted in novel pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups (Stellenboom & Baykan, 2019). Such compounds have been evaluated for enzyme inhibitory activities, showing potential as carbonic anhydrase and cholinesterase inhibitors.

Polymer Science

The compound under consideration shares structural similarities with various polymers containing pyridyl moieties. In a study by Faghihi & Mozaffari (2008), new polyamides were synthesized using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, resulting in polymers with inherent viscosities and high thermal stability (Faghihi & Mozaffari, 2008). These polymers demonstrated solubility in polar solvents and potential applications in high-performance materials due to their thermal properties.

Environmental Impact Studies

Compounds with structures similar to this compound have been studied for their environmental impact. For example, Afyuni, Wagger, & Leidy (1997) investigated the runoff of sulfonylurea herbicides, which are structurally related, in relation to different tillage systems and rainfall intensities (Afyuni, Wagger, & Leidy, 1997). Such studies are crucial for understanding the environmental behavior of these compounds and their potential impact on ecosystems.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, similar compounds are often synthesized and evaluated for various biological activities. For instance, Shim et al. (2002) studied the molecular interaction of a structurally similar compound with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions and potential therapeutic applications (Shim et al., 2002).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For specific safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

properties

IUPAC Name

2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-12-10-22(11-13(2)26-12)27(24,25)16-5-3-15(4-6-16)21-18(23)14-7-8-20-17(19)9-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBVHLSWYNNKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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